REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]([C:11]([OH:13])=O)[CH:3]=1.S(Cl)(Cl)=O.N1C=CC=CC=1.[F:24][C:25]([F:34])([F:33])[C:26]1[CH:31]=[CH:30][N:29]=[C:28]([NH2:32])[CH:27]=1>ClCCl.CO.C1COCC1>[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]([C:11]([NH:32][C:28]2[CH:27]=[C:26]([C:25]([F:33])([F:24])[F:34])[CH:31]=[CH:30][N:29]=2)=[O:13])[CH:3]=1
|
Name
|
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NC=C1[N+](=O)[O-])C(=O)O
|
Name
|
|
Quantity
|
280 μL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=CC(=NC=C1)N)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 45 min the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness i
|
Type
|
ADDITION
|
Details
|
was added to the mixture
|
Type
|
CONCENTRATION
|
Details
|
concentrated i.vac
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on HPLC (C18 StableBond, eluent: H2O+0.15% HCOOH+10-100% acetonitrile)
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=NC=C1[N+](=O)[O-])C(=O)NC1=NC=CC(=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |